methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Tautomerism Chemical Identity Procurement Specification

Choose the 2,5-dioxo scaffold to fix solubility-limited attrition without adding molecular weight. This specific diketo tautomer is critical for valid SAR and patented synthetic routes—substituting a mono-oxo analog fails to replicate hydrogen-bonding capacity and introduces >1.6 ΔLogP. Procure the exact fragment for polar active sites in lead optimization.

Molecular Formula C10H9NO4
Molecular Weight 207.185
CAS No. 650597-78-7
Cat. No. B2521774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate
CAS650597-78-7
Molecular FormulaC10H9NO4
Molecular Weight207.185
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(CCC2=O)NC1=O
InChIInChI=1S/C10H9NO4/c1-15-10(14)6-4-5-7(11-9(6)13)2-3-8(5)12/h4H,2-3H2,1H3,(H,11,13)
InChIKeyNCAZOGCLVUEALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate (CAS 650597-78-7): A Core Scaffold


Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate (CAS 650597-78-7) is a heterocyclic building block featuring a cyclopenta[b]pyridine core with a 2,5-dioxo substitution pattern . This scaffold is of interest as a conformationally constrained analog of bioactive pyridones and as an intermediate for generating diverse screening libraries . Its structure enables specific hydrogen-bonding interactions, making it a candidate for fragment-based drug discovery and the synthesis of kinase or phosphodiesterase inhibitors . However, its biological profile is less characterized than its mono-oxo or amino-substituted analogs, positioning it as a high-risk, high-reward starting point for medicinal chemistry programs.

Why Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate Cannot Be Replaced by Common Analogs


Substituting this compound with a seemingly similar analog like methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate or its 2-amino counterpart introduces critical changes in electronic distribution, tautomeric equilibrium, and hydrogen-bonding capacity that directly impact synthetic utility and biological target engagement . The 2,5-dioxo motif is not a simple functional group swap; it fundamentally alters the molecule's lipophilicity (LogP ≈ -1.61 vs. +0.02 for the mono-oxo analog) and its ability to act as both a hydrogen bond donor and acceptor . Simply interchanging these compounds can lead to divergent SAR in a lead optimization campaign or completely invalidate a patented synthetic route that relies on the specific reactivity of the 2,5-diketo system .

Quantitative Differentiation Evidence for Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate


Keto-Enol Tautomerism Defines Chemical Identity vs. The 2-Hydroxy Mono-oxo Tautomer

The compound is specified and sold as the 2,5-dioxo (keto) tautomer, while the same CAS number is also associated with its 2-hydroxy-5-oxo (enol) form by some vendors . This tautomeric ambiguity means that procuring this compound requires explicit specification of the desired tautomeric form to ensure batch-to-batch consistency in downstream synthetic or biological applications. The 2,5-dioxo form increases the hydrogen bond acceptor count from 4 to 5 compared to the mono-oxo analog, which directly impacts solubility and target binding .

Tautomerism Chemical Identity Procurement Specification

Significantly Lower Lipophilicity vs. Mono-oxo Analog Enhances Aqueous Compatibility

The predicted partition coefficient (ACD/LogP) for the target compound is -1.61, which is substantially lower than the +0.02 LogP of the direct mono-oxo analog, methyl 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate . This over 100-fold difference in predicted lipophilicity means the 2,5-dioxo compound is vastly more hydrophilic, which will influence its solubility in aqueous assay buffers, its passive membrane permeability, and its metabolic profile.

Lipophilicity LogP Drug-likeness Solubility

Unique Scaffold Availability as a Synthetic Intermediate for Phosphodiesterase Inhibitors

While the parent compound lacks published direct biological IC50 data, its core scaffold is found in patent literature as a key intermediate for generating potent Cav1.2 activators [1] and is structurally related to advanced PDE5 inhibitor leads [2]. The 2,5-dioxo-cyclopenta[b]pyridine system provides a rigid, planar scaffold with a defined exit vector for the C3 carboxylate, which is a privileged geometry for ATP-competitive kinase and phosphodiesterase inhibitor binding [2]. Analogs with a saturated cyclopentane or a mono-oxo substitution lack this precise spatial and electronic arrangement.

Synthetic Intermediate Phosphodiesterase Kinase Scaffold Hopping

Primary Application Scenarios for Methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate


Fragment-Based Drug Discovery Requiring a Compact, Hydrophilic, Hydrogen-Bond-Rich Scaffold

The compound's low LogP and multiple hydrogen-bonding elements make it ideal as a fragment hit for targets with polar active sites, such as kinases or PDEs. Its physicochemical profile is differentiated from more lipophilic, mono-oxo fragments, allowing it to explore a distinct chemical space in fragment cocktails .

Synthesis of Conformationally Constrained 2-Pyridone Bioisosteres

The rigid cyclopenta[b]pyridine-2,5-dione system serves as a conformationally constrained bioisostere of 2-pyridone or uracil, which is valuable in designing metabolically stable nucleotide mimetics. Its specific tautomeric form must be controlled during synthesis to ensure the correct reactivity in subsequent alkylation or N-arylation steps .

Scaffold Hopping from Saturated Cyclopentapyridines for Improved Aqueous Solubility

Research programs currently using saturated or mono-oxo cyclopenta[b]pyridine cores can switch to this 2,5-dioxo scaffold to dramatically lower logP (ΔLogP > 1.6) and improve aqueous solubility without significantly increasing molecular weight, a key strategy for fixing solubility-limited attrition in lead optimization .

Quote Request

Request a Quote for methyl 2,5-dioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.